![molecular formula C14H15N3O3 B1223858 2-[[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino]acetonitrile](/img/structure/B1223858.png)
2-[[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino]acetonitrile
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Overview
Description
2-[[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino]acetonitrile is a member of pyrrolidines.
Scientific Research Applications
1. Synthesis in Heterocyclic Chemistry
5-Phenyl-4-ethoxycarbonyl-1H-pyrrole-2,3-diones, related to the chemical structure of interest, have been used in the synthesis of certain ethyl 2-amino-7,7-dimethyl-2′,5-dioxo-5′-phenyl-1′,2′,5,6,7,8-hexahydrospiro[chromene-4,3′-pyrrole]-4′-carboxylates. These compounds are significant in heterocyclic chemistry, particularly for their potential in creating new molecular structures with diverse applications (Dmitriev et al., 2011).
2. Application in Bioconjugate Chemistry
Compounds structurally similar to 2-[[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino]acetonitrile have been synthesized for use as heterobifunctional cross-linking reagents. These reagents play a crucial role in bioconjugate chemistry, particularly in the coupling of peptides to liposomes for applications such as immunization and targeted drug delivery (Frisch et al., 1996).
3. Synthesis of Novel Organic Compounds
Similar compounds have been synthesized for their potential application in creating new organic compounds with various properties. For instance, synthesis of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine) from related precursors has been explored, although these compounds did not exhibit significant biological activity (Schneller et al., 1984).
4. Development of Photoluminescent Materials
The electrochemical oxidation of related compounds in acetonitrile has led to the discovery of new classes of photoluminescent materials. Such developments are vital in materials science for applications in optoelectronics and sensor technologies (Ekinci et al., 2000).
properties
Product Name |
2-[[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino]acetonitrile |
---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
2-[[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile |
InChI |
InChI=1S/C14H15N3O3/c1-2-20-11-5-3-10(4-6-11)17-13(18)9-12(14(17)19)16-8-7-15/h3-6,12,16H,2,8-9H2,1H3 |
InChI Key |
LNKOACNOJFAKRD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC#N |
solubility |
41 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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